molecular formula C21H41N7O16S B7818495 Streptomycin sulfate (250mg/ml)

Streptomycin sulfate (250mg/ml)

Cat. No.: B7818495
M. Wt: 679.7 g/mol
InChI Key: CFCMMYICHMLDCC-ZSUPRIELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptomycin sulfate is an antibiotic compound derived from the bacterium Streptomyces griseus. It is primarily used to treat bacterial infections, including tuberculosis, plague, and tularemia. Streptomycin sulfate works by inhibiting protein synthesis in bacteria, leading to their death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Streptomycin sulfate is typically prepared through fermentation processes involving Streptomyces griseus. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted and purified from the culture broth. The fermentation process is followed by several purification steps, including filtration, precipitation, and crystallization .

Industrial Production Methods: Industrial production of streptomycin sulfate involves large-scale fermentation in bioreactors. The process includes:

Chemical Reactions Analysis

Types of Reactions: Streptomycin sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of streptomycin with altered antibacterial properties .

Scientific Research Applications

Streptomycin sulfate has a wide range of applications in scientific research:

Mechanism of Action

Streptomycin sulfate exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex of protein synthesis, causing misreading of mRNA and leading to the production of nonfunctional or toxic peptides. This ultimately results in bacterial cell death .

Comparison with Similar Compounds

  • Gentamycin
  • Neomycin
  • Kanamycin
  • Tobramycin

Comparison: Streptomycin sulfate is unique among aminoglycosides due to its specific binding affinity to the 30S ribosomal subunit and its effectiveness against a broad spectrum of bacteria, including those resistant to other antibiotics. Unlike gentamycin and neomycin, streptomycin is particularly effective against Mycobacterium tuberculosis .

Properties

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCMMYICHMLDCC-ZSUPRIELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N7O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptomycin sulfate (250mg/ml)
Reactant of Route 2
Streptomycin sulfate (250mg/ml)
Reactant of Route 3
Streptomycin sulfate (250mg/ml)
Reactant of Route 4
Streptomycin sulfate (250mg/ml)
Reactant of Route 5
Streptomycin sulfate (250mg/ml)
Reactant of Route 6
Streptomycin sulfate (250mg/ml)

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